

Reference standard qualification for N-(3-Chlorophenyl)-N-hydroxybenzamide

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Compound of Interest

Compound Name: *N-(3-Chlorophenyl)-N-hydroxybenzamide*

CAS No.: 67055-91-8

Cat. No.: B15443993

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Reference Standard Qualification: N-(3-Chlorophenyl)-N-hydroxybenzamide

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, **N-(3-Chlorophenyl)-N-hydroxybenzamide** (CAS: 67055-91-8) represents a critical class of structural alerts. As an N-arylhydroxamic acid, it is a potential metabolite of N-(3-chlorophenyl)benzamide and carries significant genotoxic potential (ICH M7 Class).

This guide objectively compares the performance and regulatory validity of a Qualified Reference Standard (QRS) versus a Research Grade (RG) alternative. It outlines the specific experimental workflows required to qualify this material for use in GMP-regulated environments, emphasizing the "Mass Balance" approach and quantitative NMR (qNMR) cross-validation.

Comparative Analysis: Qualified vs. Research Grade

For critical applications—such as quantifying mutagenic impurities at trace levels (ppm)—the integrity of the reference standard is the limiting factor in method accuracy.

Feature	Qualified Reference Standard (QRS)	Research Grade (RG) Alternative	Impact on Data
Purity Assignment	Absolute Content (% w/w) determined via Mass Balance (HPLC, TGA/KF, ROI, GC-HS) and cross-validated by qNMR.	Area % (HPLC only). Often ignores water, salt counter-ions, and residual solvents.	High Risk: RG can overestimate purity by 5-15%, leading to under-reporting of toxic impurities in drug substances.
Structure ID	Full elucidation: ¹ H/ ¹³ C NMR, 2D-NMR (COSY/HSQC), MS/MS, IR. Confirms N-hydroxy vs. O-acyl isomerism.	Minimal: Often just a predicted structure or single MS peak.	Specificity Risk: May fail to distinguish between the hydroxamic acid and its O-acyl isomers.
Stability Data	Real-time and accelerated stability data provided. Storage conditions defined to prevent oxidation to nitroso derivatives.	Unknown. Often shipped at ambient temperature.	Drift: N-hydroxy compounds are prone to oxidation; RG material may degrade during transit, altering response factors.
Regulatory	COA includes traceability statement, expiration date, and uncertainty calculation.	"For Research Use Only" label. No expiration date.	Compliance Failure: Data generated using RG is often rejected in IND/NDA filings for impurity quantification.

Technical Deep Dive: The Qualification Workflow

Qualifying **N-(3-Chlorophenyl)-N-hydroxybenzamide** requires overcoming specific chemical challenges, primarily its potential for disproportionation and oxidation.

2.1 Structural Elucidation Strategy

- Isomer Differentiation: The synthesis of hydroxamic acids can yield O-acyl impurities.
 - Diagnostic Signal: In ^1H NMR (DMSO- d_6), the N-OH proton typically appears as a broad singlet downfield (δ 10.5–11.5 ppm), distinct from amide protons.
 - Mass Spectrometry:[1] The fragmentation pattern must confirm the loss of oxygen (M-16) or hydroxyl (M-17) characteristic of N-O bond cleavage.

2.2 Purity Assignment: The "Mass Balance" Approach

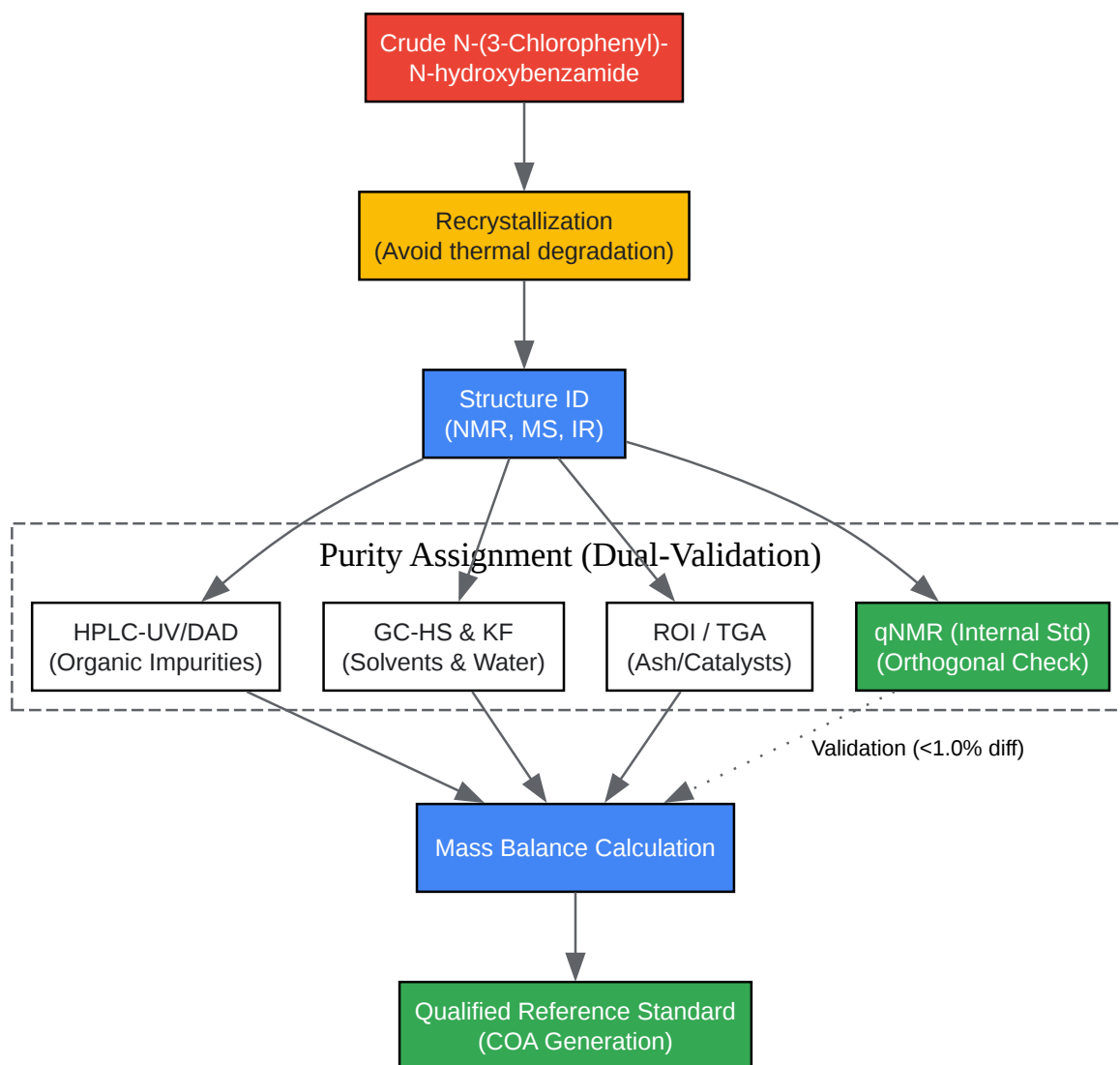
We do not rely on a single technique. The assigned purity (

) is calculated by subtracting all non-product masses from 100%.

- Chromatographic Purity (%HPLC): Measures organic impurities.
- Volatiles: Loss on Drying (LOD) or Karl Fischer (KF) for water; GC-Headspace for residual solvents.
- Inorganics: Residue on Ignition (ROI) or TGA.

Visualization: Qualification Logic & Pathways

The following diagram illustrates the decision matrix and experimental workflow for qualifying this standard.



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Figure 1: Workflow for the qualification of **N-(3-Chlorophenyl)-N-hydroxybenzamide**, highlighting the dual-validation of purity using Mass Balance and qNMR.

Experimental Protocols

Protocol A: Chromatographic Purity (HPLC-UV)

- Objective: Quantify related organic impurities (e.g., 3-chloroaniline, benzoic acid).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm).

- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- System Suitability: Resolution > 1.5 between the main peak and the nearest impurity (likely the unhydroxylated amide).

Protocol B: Quantitative NMR (qNMR)

- Objective: Orthogonal purity verification to confirm the Mass Balance value.
- Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
- Solvent: DMSO-d6 (ensures solubility of both analyte and IS).
- Procedure:
 - Weigh ~10 mg of Reference Standard () and ~10 mg of IS () into the same vial with 0.01 mg precision.
 - Dissolve in 0.7 mL DMSO-d6.
 - Acquire ¹H NMR with relaxation delay () ≥ 30 seconds (5x) to ensure full relaxation.
 - Calculation:

Where

= Integral area,

= Number of protons,

= Molar mass.

References

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